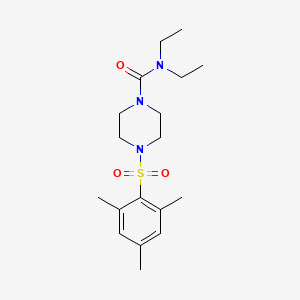

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3S/c1-6-19(7-2)18(22)20-8-10-21(11-9-20)25(23,24)17-15(4)12-14(3)13-16(17)5/h12-13H,6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPDKGNQWAEMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions.

Carboxamide Formation: The final step involves the reaction of the sulfonyl-substituted piperazine with diethylamine to form the desired N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.

Pathways Involved: It modulates the activity of cyclooxygenase and nitric oxide synthase pathways, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Key Compounds

*No direct activity data available; inferred from structural analogs.

Biological Activity

N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural components:

- Molecular Formula : C16H24N2O2S

- Molecular Weight : 308.44 g/mol

- IUPAC Name : N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide

The structure features a piperazine ring substituted with a sulfonyl group and diethyl amine moieties, which are crucial for its biological interactions.

Antidepressant Activity

Recent studies have investigated the antidepressant potential of various piperazine derivatives, including compounds similar to N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide. A notable study employed the forced swimming test (FST) and tail suspension test (TST) to assess the antidepressant effects of synthesized piperazine derivatives.

Key Findings:

- Compound Efficacy : Certain derivatives demonstrated significant reductions in immobility time in FST, indicating potential antidepressant properties.

- Mechanism of Action : The modulation of serotonin levels was evaluated using ELISA kits, revealing that effective compounds increased 5-HT levels in the brain. This suggests a possible interaction with serotonin receptors, particularly the 5-HT1A receptor .

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of piperazine derivatives and their biological activity has been systematically explored. Modifications to the piperazine ring and sulfonyl substituents were found to influence efficacy:

| Compound | Structural Modification | Activity Level |

|---|---|---|

| 6a | Base compound | High |

| 7a | Increased flexibility | Moderate |

| 9a | Altered sulfonyl group | Low |

These findings underscore the importance of specific structural features in enhancing biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide. Preliminary data suggest favorable pharmacokinetic properties in terms of solubility and permeability. However, detailed toxicity assessments are necessary to evaluate safety profiles for potential therapeutic use.

Case Study 1: Antidepressant Screening

In a comprehensive screening of piperazine derivatives for antidepressant activity:

- Objective : To identify compounds with significant effects on mood regulation.

- Methodology : Mice were subjected to FST and TST after administration of various piperazine derivatives.

- Results : Compounds with modifications similar to N,N-diethyl-4-(2,4,6-trimethylbenzenesulfonyl)piperazine-1-carboxamide exhibited reduced immobility times compared to controls. These results suggest a promising avenue for further exploration in treating depression .

Case Study 2: Mechanistic Insights

A study focused on elucidating the mechanisms underlying the antidepressant effects of piperazine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.